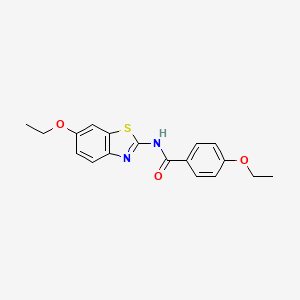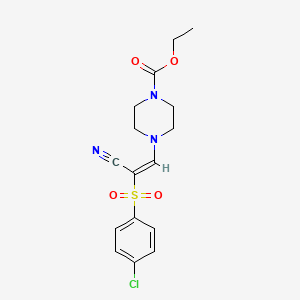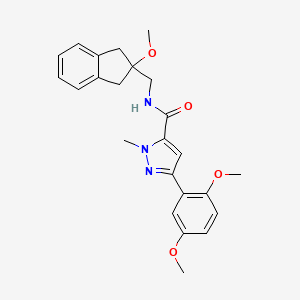
1-((4-ethylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-((4-ethylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine often involves multi-step processes that include the formation of pyrazole derivatives, sulfonamide linkages, and piperidine moieties. For example, a method involves the nucleophilic aromatic substitution followed by hydrogenation and subsequent modifications to add specific functional groups (Fussell et al., 2012). These steps are crucial for creating the desired structural features and functional groups in the compound.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, reveals the compound's configuration and conformation. For compounds with similar structures, the piperidine ring often adopts a chair conformation, and the geometry around sulfur atoms is typically tetrahedral, indicating a stable structure conducive to further chemical reactions (Girish et al., 2008; Naveen et al., 2015).
Chemical Reactions and Properties
Chemical properties of such compounds involve reactions pertinent to their functional groups. For instance, sulfonamide derivatives can undergo various chemical reactions, including hydrolysis, amination, and condensation, demonstrating the versatility of these compounds in synthetic chemistry (Khalid et al., 2016; Lempert-Sre´ter & Lempert, 1975). These reactions are essential for the modification and functionalization of the compound for different applications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are influenced by the molecular structure. Compounds with sulfonamide and pyrazole groups exhibit distinct physical properties due to their polarity and molecular interactions. For example, the presence of sulfonyl and pyrazole groups can affect the compound's solubility in various solvents, which is critical for its application in chemical syntheses (Ghorbani‐Vaghei et al., 2017).
Chemical Properties Analysis
Chemical properties such as reactivity and stability under different conditions are crucial for understanding the compound's behavior in chemical reactions. The sulfonyl group's presence in these compounds contributes to their reactivity, particularly in substitution reactions that can be exploited in synthesizing related compounds (Hu et al., 2001). Moreover, the piperidine moiety's basicity can influence its interactions with other chemical species, impacting the compound's overall reactivity and utility in synthetic chemistry.
For detailed information on the synthesis, structure, and properties of compounds related to this compound, and to explore the broad range of their chemical behaviors and applications, refer to the following references:
- (Fussell et al., 2012)
- (Girish et al., 2008)
- (Naveen et al., 2015)
- (Ghorbani‐Vaghei et al., 2017)
- (Hu et al., 2001)
- (Khalid et al., 2016)
- (Lempert-Sre´ter & Lempert, 1975).
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-3-14-6-8-16(9-7-14)23(21,22)20-11-4-5-15(13-20)17-10-12-19(2)18-17/h6-10,12,15H,3-5,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGDYKOIJCHLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2492565.png)


![Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate](/img/structure/B2492569.png)

![Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2492575.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2492576.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2492578.png)
![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2492580.png)
![3-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B2492585.png)

